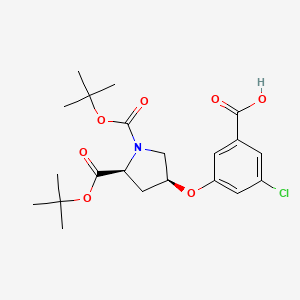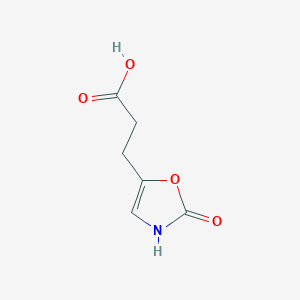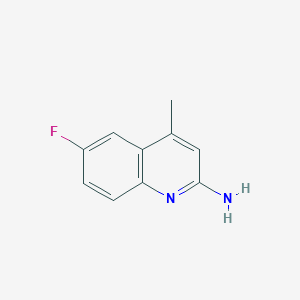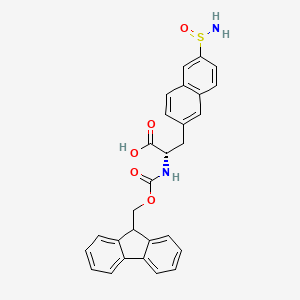
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((R)-sulfinamoyl)naphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenyl group, a sulfinamoyl group, and a naphthyl group. The stereochemistry of the compound is defined by the (S) and ® configurations, which play a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The process often starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, followed by the introduction of the sulfinamoyl and naphthyl groups under controlled conditions. Common reagents used in these reactions include Fmoc chloride, sulfinyl chlorides, and naphthyl derivatives. The reaction conditions may involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and commercial applications.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamoyl group may yield sulfonyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfonyl)naphthalen-2-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((S)-sulfinamoyl)naphthalen-2-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)phenyl)propanoic acid
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-(®-sulfinamoyl)naphthalen-2-yl)propanoic acid lies in its specific stereochemistry and the presence of both fluorenyl and naphthyl groups
特性
分子式 |
C28H24N2O5S |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-sulfinamoylnaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C28H24N2O5S/c29-36(34)20-12-11-18-13-17(9-10-19(18)15-20)14-26(27(31)32)30-28(33)35-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-13,15,25-26H,14,16,29H2,(H,30,33)(H,31,32)/t26-,36?/m0/s1 |
InChIキー |
GRLWRXHZRMVUOP-FDLYHPRCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)C=C(C=C5)S(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)C=C(C=C5)S(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



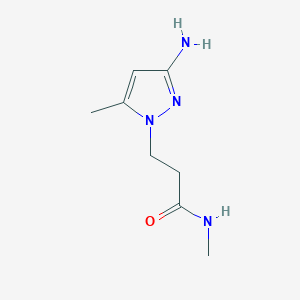


![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
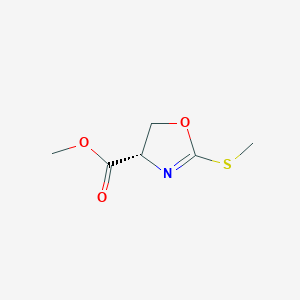
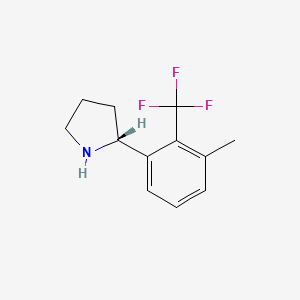
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
![2-(2-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13342642.png)
